molecular formula C23H30N4O4 B11572386 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B11572386
M. Wt: 426.5 g/mol
InChI Key: DOXBCNGHOKZNIB-UHFFFAOYSA-N
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Description

1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a methoxyphenoxy group

Preparation Methods

The synthesis of 1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHOXYPHENOXY)PROPAN-2-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine and methoxyphenoxy groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The benzodiazole core can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzodiazole core can bind to receptors or enzymes, modulating their activity. The morpholine moiety may enhance solubility and bioavailability, while the methoxyphenoxy group can influence the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Compared to other benzodiazole derivatives, 1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(2-METHOXYPHENOXY)PROPAN-2-OL is unique due to its specific combination of functional groups. Similar compounds include:

    Benzodiazole derivatives: Known for their diverse biological activities.

    Morpholine-containing compounds: Often used in medicinal chemistry for their solubility and stability.

    Methoxyphenoxy derivatives: Studied for their pharmacological properties.

This compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and development.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C23H30N4O4/c1-29-21-8-4-5-9-22(21)31-17-18(28)16-27-20-7-3-2-6-19(20)26(23(27)24)11-10-25-12-14-30-15-13-25/h2-9,18,24,28H,10-17H2,1H3

InChI Key

DOXBCNGHOKZNIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCOCC4)O

Origin of Product

United States

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